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molecular formula C13H21N3Si B8735236 2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine CAS No. 876521-29-8

2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine

Cat. No. B8735236
M. Wt: 247.41 g/mol
InChI Key: RNAWLHMPQOKJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242273B2

Procedure details

A solution of 2-tert-butylamino-4-[trimethylsilylethynyl]pyrimidine (from Example 2) in CH3OH (150 mL) was treated with a solution of KOH (30 mg) in CH3OH (5 mL). After 30 min, additional KOH (30 mg) in CH3OH (5 mL) was added. After a further 30 min, the mixture was concentrated and the residue was diluted with hexanes and loaded directly onto a short pad of SiO2. The product was eluted with 10% EtOAc in hexanes to provide the crude product as a light brown oil (18.6 g, 90% for 2 steps), which was used without further purification. TLC: Rf=0.29. IR: 3294 (m), 2965 (m), 2114 (w), 1571 (s). 1H NMR: 8.23 (d, J=5.0 Hz, 1H), 6.60 (d, J=5.0 Hz, 1H), 5.20 (s, 1H), 3.15 (s, 1H), 1.43 (s, 9H). 13C NMR: 161.97, 157.99, 149.87, 112.63, 81.71, 78.72, 51.06, 28.80.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[N:11]=[C:10]([C:12]#[C:13][Si](C)(C)C)[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>CO>[C:1]([NH:5][C:6]1[N:11]=[C:10]([C:12]#[CH:13])[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC1=NC=CC(=N1)C#C[Si](C)(C)C
Name
Quantity
30 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with hexanes
WASH
Type
WASH
Details
The product was eluted with 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC=CC(=N1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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